Product packaging for N-[2-(diethylamino)ethyl]-4-nitrobenzamide(Cat. No.:CAS No. 1664-52-4)

N-[2-(diethylamino)ethyl]-4-nitrobenzamide

Cat. No.: B159901
CAS No.: 1664-52-4
M. Wt: 265.31 g/mol
InChI Key: XFFMPXFHVNRUKC-UHFFFAOYSA-N
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Description

Contextualization within the Chemical Space of Benzamide (B126) Derivatives

The benzamide scaffold, a benzene (B151609) ring attached to an amide functional group, is a cornerstone in medicinal chemistry. wikipedia.org This structural motif is present in a wide array of pharmacologically active compounds. The versatility of the benzamide structure allows for substitutions on both the benzene ring and the amide nitrogen, leading to a vast chemical space with diverse biological activities. researchgate.net These activities include anti-inflammatory, analgesic, antimicrobial, and anticancer properties. researchgate.net

The specific substitutions on the N-[2-(diethylamino)ethyl]-4-nitrobenzamide molecule place it in a distinct area of this chemical space:

The 4-nitro group: The nitro group is a strong electron-withdrawing group and is known to be a pharmacophore in its own right, contributing to the bioactivity of numerous drugs. mdpi.com It is often incorporated into drug structures to enhance their antimicrobial, antiparasitic, anti-inflammatory, and anticancer properties. mdpi.com

The N-[2-(diethylamino)ethyl] side chain: This basic side chain can significantly influence a molecule's pharmacokinetic properties, such as solubility and ability to cross cell membranes. The tertiary amine is ionizable, which can be crucial for interactions with biological targets.

The combination of these features in this compound makes it a valuable precursor for creating derivatives with tailored properties for various research applications. mdpi.com

Historical Perspective of Related Benzamide Scaffolds in Medicinal Chemistry Research

The significance of the benzamide scaffold in medicinal chemistry has been established over many decades through the development of numerous successful therapeutic agents. The exploration of substituted benzamides has led to breakthroughs in various therapeutic areas.

A prominent early example is Procainamide (B1213733) , a well-known antiarrhythmic agent. Procainamide is structurally very similar to this compound, with the key difference being the presence of an amino group at the 4-position instead of a nitro group. In fact, this compound is a direct precursor in some syntheses of procainamide, where the nitro group is reduced to an amine. mdpi.comnih.gov

Another important class of drugs based on the benzamide scaffold is the antipsychotics, such as sulpiride and amisulpride . researchgate.net These compounds, while structurally more complex, demonstrate the adaptability of the benzamide core to target central nervous system receptors. Similarly, metoclopramide , an antiemetic and prokinetic agent, is another widely used benzamide derivative. researchgate.net

The historical success of these and other benzamide-based drugs has fueled ongoing research into new analogues, with scientists continuously exploring how different substitution patterns on the benzamide scaffold can lead to novel therapeutic agents. nih.govnih.gov This historical context underscores the academic interest in compounds like this compound as building blocks for the next generation of benzamide drugs.

Academic Significance and Focused Research Interest on this compound

The primary academic significance of this compound lies in its role as a key synthetic intermediate. Its chemical structure makes it a versatile starting material for the synthesis of a variety of other compounds with potential biological activity.

Synthesis and Chemical Properties:

The synthesis of this compound is typically achieved through the reaction of 4-nitrobenzoyl chloride with N,N-diethylethylenediamine. mdpi.comchemicalbook.com This is a standard Schotten-Baumann reaction, which is a reliable method for forming amide bonds. mdpi.com

Below is a table summarizing some of the key chemical properties of this compound:

PropertyValueSource
IUPAC Name This compound nih.gov
Molecular Formula C13H19N3O3 nih.gov
Molecular Weight 265.31 g/mol nih.gov
CAS Number 1664-52-4 nih.gov

Research Applications:

The focused research interest in this compound is largely centered on its utility in creating new molecules. The nitro group can be readily reduced to an amino group, opening up a pathway to synthesize a wide range of 4-aminobenzamide (B1265587) derivatives. mdpi.com These derivatives can then be further modified to explore structure-activity relationships for various biological targets.

For instance, the reduction of this compound is a key step in the synthesis of procainamide and its analogues. mdpi.comnih.gov Researchers have synthesized and studied these analogues for their potential as antiarrhythmic agents, local anesthetics, and for other pharmacological activities.

Furthermore, the core structure of this compound has been used as a scaffold to develop inhibitors for enzymes such as poly(ADP-ribose) polymerase-1 (PARP-1), which are important targets in cancer therapy. nih.gov While not directly studying this compound itself, these studies highlight the importance of the underlying chemical framework in drug discovery.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H19N3O3 B159901 N-[2-(diethylamino)ethyl]-4-nitrobenzamide CAS No. 1664-52-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[2-(diethylamino)ethyl]-4-nitrobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O3/c1-3-15(4-2)10-9-14-13(17)11-5-7-12(8-6-11)16(18)19/h5-8H,3-4,9-10H2,1-2H3,(H,14,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFFMPXFHVNRUKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCNC(=O)C1=CC=C(C=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

2169-41-7 (mono-hydrochloride)
Record name 4-Nitroprocainamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001664524
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID40168097
Record name 4-Nitroprocainamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40168097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1664-52-4
Record name 4-Nitroprocainamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001664524
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Nitroprocainamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40168097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes for N-[2-(diethylamino)ethyl]-4-nitrobenzamide

Conventional synthetic approaches to this compound primarily rely on well-understood amide coupling reactions, which involve the activation of a carboxylic acid derivative followed by nucleophilic attack by an amine.

Conventional Amide Coupling Reactions

The most common method for synthesizing this compound is through the reaction of an activated 4-nitrobenzoic acid derivative with N,N-diethylethane-1,2-diamine. The carboxylic acid is typically converted into a more reactive species, such as an acyl chloride, to facilitate the reaction.

A prevalent strategy involves the use of 4-nitrobenzoyl chloride as the activated precursor. This acyl chloride readily reacts with N,N-diethylethane-1,2-diamine in the presence of a base to neutralize the hydrogen chloride byproduct, leading to the formation of the desired amide. The reaction is typically carried out in an inert solvent.

Alternatively, direct coupling of 4-nitrobenzoic acid with N,N-diethylethane-1,2-diamine can be achieved using various coupling agents. Reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with additives like 1-hydroxybenzotriazole (HOBt) and 4-dimethylaminopyridine (DMAP) can be employed to facilitate the formation of the amide bond.

Table 1: Comparison of Conventional Amide Coupling Methods
MethodReactantsKey Reagents/ConditionsAdvantagesDisadvantages
Acyl Chloride Method4-nitrobenzoyl chloride, N,N-diethylethane-1,2-diamineBase (e.g., triethylamine), inert solventHigh reactivity, generally good yieldsRequires prior synthesis of the acyl chloride, moisture sensitive
Carbodiimide Coupling4-nitrobenzoic acid, N,N-diethylethane-1,2-diamineEDC, HOBt, DMAPMilder conditions, avoids acyl chloride preparationCoupling agents can be expensive, potential for side reactions

Precursor Chemistry and Reactant Considerations

The successful synthesis of this compound is contingent on the availability and purity of its precursors: 4-nitrobenzoic acid or its derivatives and N,N-diethylethane-1,2-diamine.

4-Nitrobenzoyl chloride , the activated form of 4-nitrobenzoic acid, can be prepared by treating 4-nitrobenzoic acid with reagents such as thionyl chloride or phosphorus pentachloride. tandfonline.com The reaction with phosphorus pentachloride, for instance, can yield the product in the range of 90-96%. orgsyn.org

N,N-diethylethane-1,2-diamine can be synthesized by reacting diethylamine with 2-chloroethylamine hydrochloride in an autoclave. The process typically employs a sodium methoxide solution as an acid-binding agent and may be catalyzed by a Lewis acid like cuprous chloride. google.comgoogle.com

Innovative Synthetic Strategies Applied to this compound and its Analogs

Recent advancements in synthetic chemistry have introduced novel methodologies that offer advantages in terms of efficiency, environmental impact, and scalability for the synthesis of this compound and related compounds.

Biocatalytic Reduction of Nitroaryl Moieties

A significant innovation involves the biocatalytic reduction of the nitro group in this compound to an amine, yielding procainamide (B1213733). This transformation is a key step in the synthesis of this antiarrhythmic drug. A novel approach utilizes a hydrogenase enzyme on a carbon black support to facilitate the chemoselective hydrogenation of the nitro group. This method operates under mild, aqueous conditions using H2 gas and has been demonstrated on a gram scale with an isolated yield of 90% for the synthesis of procainamide from its nitro precursor. chemrxiv.org This biocatalytic system shows high selectivity for the nitro group, tolerating other functional groups, and offers excellent reusability. chemrxiv.org

Table 2: Biocatalytic Reduction of this compound
Catalyst SystemSubstrateProductReaction ConditionsIsolated Yield
Hydrogenase on Carbon BlackThis compoundProcainamideAqueous, H2 (1 atm)90%

Mechanochemical Synthesis Techniques

Mechanochemistry, which involves chemical transformations induced by mechanical energy, has emerged as an eco-friendly alternative to traditional solvent-based synthesis. The synthesis of an analog, N-(2,2-diphenylethyl)-4-nitrobenzamide, has been successfully achieved through a mechanochemical method using a shaker-type ball mill. mdpi.com In this solvent-free approach, 2,2-diphenylethan-1-amine was reacted with 4-nitrobenzoyl chloride, resulting in an 89% yield of the final amide product. mdpi.com This technique offers a safer, more efficient, and environmentally benign pathway for the synthesis of such amides. mdpi.com

Continuous Flow Synthesis Methodologies

Continuous flow synthesis has garnered significant attention as a robust and scalable method for chemical production. While a specific continuous flow synthesis for this compound has not been detailed, the general principles are well-established for amide synthesis. rsc.orgprolabas.com This methodology involves pumping the reactants through a heated tube or reactor, allowing for precise control over reaction parameters such as temperature, pressure, and residence time. Continuous flow systems can enhance reaction efficiency, improve safety, and facilitate scale-up. rsc.org Some systems even combine mechanochemistry with continuous flow for solvent-free amide and peptide synthesis, achieving high yields in short reaction times. digitellinc.com

Table of Compounds

Table 3: List of Chemical Compounds
Compound Name
This compound
4-nitrobenzoic acid
N,N-diethylethane-1,2-diamine
4-nitrobenzoyl chloride
1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
1-hydroxybenzotriazole (HOBt)
4-dimethylaminopyridine (DMAP)
thionyl chloride
phosphorus pentachloride
diethylamine
2-chloroethylamine hydrochloride
sodium methoxide
cuprous chloride
procainamide
N-(2,2-diphenylethyl)-4-nitrobenzamide
2,2-diphenylethan-1-amine

Chemical Reactivity and Derivatization Pathways of this compound

Reduction Reactions of the Nitro Group

The reduction of the nitro group on the aromatic ring of this compound is a pivotal chemical transformation, primarily utilized for the synthesis of the corresponding aniline derivative, N-[2-(diethylamino)ethyl]-4-aminobenzamide, commonly known as procainamide. This conversion is a fundamental step in organic synthesis and can be accomplished through various methodologies. nih.gov

Catalytic hydrogenation is a widely employed and efficient method for this reduction. commonorganicchemistry.comjove.com This process typically involves the use of hydrogen gas in the presence of a metal catalyst. Common catalysts for this reaction include palladium on carbon (Pd/C) and Raney nickel. commonorganicchemistry.comwikipedia.org The reaction is generally carried out in a suitable solvent, such as ethanol, under controlled temperature and pressure. Catalytic hydrogenation is often preferred due to its high yields and clean reaction profile, with water being the primary byproduct. rsc.org

Another common approach involves the use of metals in acidic media. jove.com Reagents like iron (Fe) or tin (Sn) in the presence of hydrochloric acid (HCl) are effective for reducing aromatic nitro compounds. commonorganicchemistry.com While this method is cost-effective, it may necessitate more extensive purification to remove residual metal ions.

Additionally, metal hydrides can be utilized, although they are not always the preferred method for aromatic nitro group reductions as they can sometimes lead to the formation of azo compounds. commonorganicchemistry.com However, specific hydride reagents and conditions can be optimized for the desired amine product. The choice of reducing agent is crucial as it can influence the chemoselectivity of the reaction, especially if other reducible functional groups are present in the molecule. jove.comorganic-chemistry.org

Table 1: Comparison of Common Methods for Nitro Group Reduction

Reducing Agent/System Typical Conditions Advantages Disadvantages
H₂/Pd/C or Raney NickelHydrogen gas, solvent (e.g., ethanol), room temperature or slightly elevated temperature and pressureHigh yield, clean reaction, catalyst can be recycled commonorganicchemistry.comRequires specialized hydrogenation equipment
Iron (Fe) or Tin (Sn) in Acid (e.g., HCl)Refluxing in acidic solutionInexpensive and readily available reagents commonorganicchemistry.comCan generate significant metal waste, requires neutralization and purification
Sodium Hydrosulfite (Na₂S₂O₄)Aqueous or alcoholic solutionMild conditions, can be selective wikipedia.orgCan produce sulfur byproducts

Substitution Reactions at the Aromatic Ring

The aromatic ring of this compound is subject to substitution reactions, with the regioselectivity being dictated by the electronic properties of the existing substituents: the nitro group (-NO₂) and the amide group (-CONH-R).

Electrophilic Aromatic Substitution: The nitro group is a strong electron-withdrawing group, which deactivates the benzene (B151609) ring towards electrophilic attack. galaxy.aiyoutube.com This deactivation makes electrophilic substitution reactions, such as nitration or halogenation, more difficult to achieve compared to unsubstituted benzene. galaxy.ai The nitro group primarily directs incoming electrophiles to the meta position (relative to the nitro group). chemguide.co.uk The amide group is also a deactivating group but is an ortho, para-director. In this molecule, the positions ortho to the amide are also meta to the nitro group. Therefore, any further electrophilic substitution would be expected to occur at the positions meta to the nitro group.

Nucleophilic Aromatic Substitution (SNAr): The presence of the strongly electron-withdrawing nitro group activates the aromatic ring for nucleophilic aromatic substitution. wikipedia.orglibretexts.org This type of reaction involves the attack of a nucleophile on the aromatic ring, leading to the displacement of a leaving group. wikipedia.org In the case of this compound, while there isn't a typical leaving group like a halide, the nitro group itself can activate the ring towards nucleophilic attack, particularly at the ortho and para positions relative to the nitro group. wikipedia.orgnih.gov A nucleophile could potentially attack the carbon atom bearing the nitro group or the hydrogen atoms at the ortho positions.

Formation of Salt Forms and Ion-Associate Complexes

The this compound molecule contains a tertiary amine in its side chain, which imparts basic properties to the compound. This basic nitrogen atom can readily react with acids to form salts.

The formation of salts is a common practice in medicinal chemistry to enhance the aqueous solubility and stability of drug molecules. By treating this compound with a suitable acid, such as hydrochloric acid, a hydrochloride salt can be formed. The protonation of the tertiary amine leads to a positively charged ammonium ion, which then forms an ionic bond with the conjugate base of the acid.

Furthermore, the protonated form of this compound can participate in the formation of ion-associate or ion-pair complexes. nih.gov These complexes are formed through electrostatic interactions between the cationic form of the molecule and an anionic species. mdpi.com For instance, it can form an ion-pair with large anions like tetraphenylborate. nih.gov The formation of such complexes can be influenced by factors like pH, solvent, and the nature of the counter-ion. These interactions are relevant in various applications, including analytical chemistry for the development of ion-selective electrodes and in understanding drug-receptor interactions. nih.gov

Table 2: Examples of Salt and Ion-Associate Formation

Reactant Type Example Reactant Product Type
Inorganic AcidHydrochloric Acid (HCl)Salt (Hydrochloride)
Organic AcidAcetic Acid (CH₃COOH)Salt (Acetate)
Large Anionic SpeciesSodium TetraphenylborateIon-Associate Complex

Spectroscopic and Structural Elucidation Studies

Vibrational Spectroscopy Applications (FT-IR, FT-Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) techniques, is instrumental in identifying the functional groups within a molecule by probing their characteristic vibrational modes. For N-[2-(diethylamino)ethyl]-4-nitrobenzamide, these spectra would reveal key vibrations associated with the nitro group, the amide linkage, the aromatic ring, and the aliphatic diethylaminoethyl side chain.

The FT-IR spectrum is expected to be dominated by strong absorptions from polar bonds. Key predicted vibrational frequencies and their assignments are detailed in the table below. The symmetric and asymmetric stretching vibrations of the aromatic nitro group (NO₂) are anticipated to produce strong bands around 1350 cm⁻¹ and 1520 cm⁻¹, respectively. The amide group would be identifiable by the N-H stretching vibration near 3300 cm⁻¹, the C=O stretching (Amide I band) around 1640-1680 cm⁻¹, and the N-H bending (Amide II band) near 1550 cm⁻¹. The C-N stretching of the tertiary amine and the various C-H stretching and bending modes of the aromatic and aliphatic parts of the molecule would also be present.

Predicted Vibrational Frequency (cm⁻¹)AssignmentFunctional Group
~3300N-H StretchAmide
3100-3000Aromatic C-H StretchBenzene (B151609) Ring
2970-2850Aliphatic C-H StretchEthyl Groups
~1660C=O Stretch (Amide I)Amide
~1600, ~1475C=C StretchAromatic Ring
~1550N-H Bend (Amide II)Amide
~1520Asymmetric NO₂ StretchNitro Group
~1350Symmetric NO₂ StretchNitro Group
~1280C-N StretchAmide/Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of a molecule. ¹H and ¹³C NMR spectra provide detailed information about the chemical environment, connectivity, and number of different types of protons and carbons.

¹H NMR: The proton NMR spectrum is predicted to show distinct signals for the aromatic protons, the protons on the ethylenediamine bridge, and the protons of the terminal ethyl groups. The protons on the 4-nitrophenyl ring are expected to appear as two doublets in the downfield region (δ 7.5-8.5 ppm) due to the strong electron-withdrawing effect of the nitro and amide groups. The methylene protons of the ethyl bridge (adjacent to the two nitrogen atoms) would likely appear as two distinct multiplets in the δ 2.5-3.8 ppm range. The terminal ethyl groups would exhibit a characteristic quartet (for the -CH₂- protons) and a triplet (for the -CH₃ protons) in the upfield region (δ 1.0-1.5 ppm).

¹³C NMR: The carbon NMR spectrum would show signals corresponding to all unique carbon atoms in the molecule. The carbonyl carbon of the amide is expected to be the most downfield signal, typically around δ 165-170 ppm. The aromatic carbons would resonate in the δ 120-150 ppm region, with the carbon attached to the nitro group being significantly deshielded. The carbons of the diethylaminoethyl side chain would appear in the upfield region (δ 10-60 ppm).

Predicted ¹H NMR DataPredicted ¹³C NMR Data
Chemical Shift (δ ppm) Multiplicity Assignment Chemical Shift (δ ppm) Assignment
~8.30DoubletAromatic C-H (ortho to NO₂)~165Amide C=O
~8.00DoubletAromatic C-H (ortho to C=O)~148Aromatic C-NO₂
~7.0-7.5 (broad)SingletAmide N-H~142Aromatic C-C=O
~3.50Multiplet-NH-CH₂-~129Aromatic C-H
~2.70Multiplet-CH₂-N(Et)₂~124Aromatic C-H
~2.60Quartet-N-CH₂-CH₃~52-NH-CH₂-
~1.10Triplet-N-CH₂-CH₃~47-N-CH₂-CH₃
~38-CH₂-N(Et)₂
~12-N-CH₂-CH₃

Mass Spectrometry (MS) Techniques and Fragmentation Pathway Analysis

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a molecule and to deduce its structure by analyzing its fragmentation patterns. For this compound, the molecular ion peak ([M]⁺ or [M+H]⁺) would be expected at an m/z corresponding to its molecular weight (265.31).

High-resolution mass spectrometry would confirm the elemental formula C₁₃H₁₉N₃O₃. Analysis of the fragmentation pattern in tandem MS (MS/MS) experiments would provide structural information. The molecule contains several bonds susceptible to cleavage, including the amide bond and the C-N bonds of the side chain.

A primary fragmentation pathway likely involves cleavage of the C-N bond alpha to the tertiary amine, leading to the formation of a stable iminium ion. Cleavage of the amide bond is also a probable fragmentation route.

Key Predicted Fragmentation Pathways:

Alpha-cleavage: Loss of an ethyl radical from the diethylamino group to form a stable iminium ion.

Amide Bond Cleavage: Scission of the bond between the carbonyl carbon and the nitrogen, leading to a 4-nitrobenzoyl cation (m/z 150) and the diethylaminoethyl amine radical.

Side-chain Cleavage: Breakage of the C-C or C-N bonds within the ethyl bridge, leading to characteristic fragment ions. For example, cleavage of the bond between the two methylene groups of the bridge can lead to a diethylaminomethyl cation (m/z 86).

Predicted Fragment Ion (m/z)Possible Structure/Origin
265[M+H]⁺ (Protonated Molecule)
150[O₂N-C₆H₄-CO]⁺ (4-Nitrobenzoyl cation)
116[HN-CH₂-CH₂-N(C₂H₅)₂]⁺ (Protonated N,N-diethylethylenediamine)
100[CH₂=N(C₂H₅)₂]⁺ (Diethylaminomethylidene iminium ion)
86[CH₂-N(C₂H₅)₂]⁺ (Diethylaminomethyl cation)
72[N(C₂H₅)₂]⁺ (Diethylamino cation)

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum is dictated by the presence of chromophores—in this case, the 4-nitrobenzamide (B147303) system. This system contains a benzene ring substituted with a strong electron-withdrawing nitro group (-NO₂) and an electron-donating amide group (-CONH-), which acts as a chromophore with extensive conjugation.

The UV-Vis spectrum of this compound in a suitable solvent (e.g., ethanol or methanol) is expected to show strong absorption bands in the ultraviolet region. The primary absorption would likely correspond to π → π* transitions within the aromatic system, which are intensified and shifted by the substituents. A strong absorption maximum (λₘₐₓ) is predicted in the range of 260-290 nm. The n → π* transition associated with the nitro group's non-bonding electrons may also be observed as a weaker, longer-wavelength shoulder. The exact position and intensity of these bands can be influenced by solvent polarity.

X-ray Diffraction for Solid-State Molecular Geometry and Crystal Packing Analysis

X-ray diffraction analysis of a single crystal provides the most definitive three-dimensional structural information, including precise bond lengths, bond angles, and torsional angles. It also reveals how molecules are arranged in the solid state, including intermolecular interactions like hydrogen bonding and van der Waals forces.

As of now, the crystal structure of this compound has not been reported in the crystallographic literature. A successful crystallographic study would be expected to show a nearly planar conformation for the 4-nitrobenzamide core due to electronic conjugation. The diethylaminoethyl side chain would likely adopt a staggered conformation to minimize steric strain. In the crystal lattice, it is highly probable that intermolecular hydrogen bonds would form between the amide N-H group of one molecule and the amide carbonyl oxygen or an oxygen atom of the nitro group of a neighboring molecule, leading to the formation of extended supramolecular networks.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the electronic nature of N-[2-(diethylamino)ethyl]-4-nitrobenzamide. These methods, particularly Density Functional Theory (DFT), allow for the detailed analysis of molecular orbitals and charge distribution, which are key to predicting the molecule's reactivity and potential interactions.

Frontier Molecular Orbital (FMO) Theory and HOMO-LUMO Energy Gap Analysis

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, positing that the majority of chemical reactions are governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost empty orbital that can accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining a molecule's kinetic stability, chemical reactivity, and polarizability.

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO, making it more prone to engage in chemical reactions. Conversely, a large energy gap indicates high kinetic stability and low reactivity.

For this compound, the presence of the electron-withdrawing nitro (-NO2) group on the benzamide (B126) ring is expected to significantly lower the energy of the LUMO, which would be localized primarily on the nitroaromatic moiety. The diethylaminoethyl group, being an electron-donating group, would in turn raise the energy of the HOMO. This combined effect would likely result in a relatively small HOMO-LUMO energy gap, suggesting that this compound is a chemically reactive molecule.

Table 1: Representative HOMO-LUMO Energy Gaps of Related Benzamide Derivatives

CompoundHOMO (eV)LUMO (eV)Energy Gap (ΔE) (eV)Reference
4-amino-N-[2-(diethylamino)ethyl]benzamide complex--~4.4 researchgate.net
Substituted Benzyl-3-N-(...)-hydrazinecarbodithioate---0.08657 researchgate.net

This table provides illustrative data from related compounds to contextualize the potential properties of this compound.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

Natural Bond Orbital (NBO) analysis is a computational method that provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized electron-pair "bonding" units. researchgate.net It allows for the investigation of intramolecular interactions, such as hyperconjugation and charge delocalization, by examining the interactions between filled (donor) and empty (acceptor) orbitals. The stabilization energy (E(2)) associated with these interactions quantifies their strength.

For this compound, NBO analysis would be expected to reveal several key intramolecular interactions:

Delocalization within the benzene (B151609) ring: Strong π → π* interactions between the double bonds of the aromatic ring contribute significantly to its stability.

Interactions involving the nitro group: Significant delocalization would be expected between the lone pairs of the oxygen atoms of the nitro group and the antibonding orbitals of the adjacent nitrogen and carbon atoms (n → σ* and n → π*). These interactions are characteristic of the electron-withdrawing nature of the nitro group.

Interactions involving the amide group: The lone pair on the amide nitrogen would likely exhibit delocalization into the antibonding orbital of the carbonyl group (n → π*), contributing to the resonance stabilization of the amide bond.

While specific E(2) values for this compound are not available, studies on similar molecules demonstrate the utility of NBO analysis in quantifying these types of interactions.

Molecular Electrostatic Potential (MEP) Surface Mapping

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. researchgate.net The MEP map is color-coded to represent different electrostatic potential values. Typically, red regions indicate negative potential (electron-rich areas, prone to electrophilic attack), while blue regions indicate positive potential (electron-deficient areas, prone to nucleophilic attack). Green and yellow regions represent intermediate potentials.

For this compound, the MEP surface would be expected to show the following features:

Negative Potential: The most negative potential would be localized on the oxygen atoms of the nitro group and the carbonyl oxygen of the amide group, making these the primary sites for electrophilic attack.

Positive Potential: The most positive potential would likely be found around the hydrogen atoms of the amide N-H group and the hydrogen atoms on the carbon atoms adjacent to the electron-withdrawing groups, indicating their susceptibility to nucleophilic attack.

Intermediate Potential: The aromatic ring and the ethyl groups of the diethylamino moiety would likely exhibit intermediate electrostatic potentials.

A representative MEP map of a related nitrobenzamide derivative illustrates these general features, with the red, electron-rich regions concentrated around the nitro and carbonyl oxygens.

Molecular Dynamics Simulations for Conformational Flexibility and Solvent Interactions

Molecular dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. By solving Newton's equations of motion for the atoms in the molecule, MD simulations can provide insights into conformational flexibility, solvent effects, and the dynamic interactions between different parts of the molecule.

For this compound, MD simulations could be employed to:

Explore Conformational Space: The diethylaminoethyl side chain possesses significant conformational flexibility. MD simulations could identify the most stable conformers and the energy barriers between them.

Analyze Solvent Effects: By simulating the molecule in a solvent box (e.g., water), MD can reveal how solvent molecules interact with different parts of the solute, including the formation of hydrogen bonds with the amide and nitro groups.

Investigate Intramolecular Dynamics: MD can track the dynamic fluctuations of bond lengths, bond angles, and dihedral angles, providing a more realistic picture of the molecule's behavior than static quantum chemical calculations.

While no specific MD simulation studies on this compound were found in the provided search results, such studies on other benzamide derivatives have been instrumental in understanding their dynamic behavior and interactions in biological systems. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. taylorandfrancis.com By identifying key molecular descriptors (e.g., electronic, steric, and hydrophobic properties) that correlate with activity, QSAR models can be used to predict the activity of new, unsynthesized compounds and to guide the design of more potent molecules.

For a series of benzamide derivatives, a QSAR model could be developed to predict a specific biological activity, such as enzyme inhibition or receptor binding affinity. While no QSAR studies specifically including this compound were identified, the general approach would involve:

Data Set Collection: A set of benzamide derivatives with experimentally measured biological activities would be compiled.

Descriptor Calculation: A variety of molecular descriptors would be calculated for each compound in the data set.

Model Development: Statistical methods, such as multiple linear regression or machine learning algorithms, would be used to build a model that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the model would be assessed using internal and external validation techniques.

QSAR studies on other benzamide derivatives have successfully identified key structural features that influence their biological activities, demonstrating the potential of this approach for guiding the development of new therapeutic agents. researchgate.netnih.gov

Molecular Docking and Receptor Interaction Profiling

Molecular docking is a computational technique that predicts the preferred orientation of a small molecule (ligand) when bound to a larger molecule, typically a protein receptor. researchgate.net This method is widely used in drug discovery to understand the binding mode of a ligand and to predict its binding affinity.

For this compound, molecular docking could be used to investigate its potential interactions with various biological targets. The docking process involves:

Receptor and Ligand Preparation: The 3D structures of the receptor and the ligand are prepared, which may involve adding hydrogen atoms and assigning partial charges.

Docking Simulation: A docking algorithm samples a large number of possible binding poses of the ligand in the active site of the receptor.

Scoring and Analysis: The binding poses are scored based on their predicted binding affinity, and the best-scoring poses are analyzed to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions.

Table 2: Potential Interacting Residues in a Hypothetical Receptor Active Site

Interaction TypePotential Interacting Group on LigandPotential Interacting Residue in Receptor
Hydrogen BondNitro group oxygensArginine, Lysine, Histidine
Hydrogen BondAmide N-H and C=OAspartate, Glutamate, Serine, Threonine
HydrophobicDiethylaminoethyl group, Benzene ringLeucine, Isoleucine, Valine, Phenylalanine
ElectrostaticProtonated tertiary amineAspartate, Glutamate

This table presents a hypothetical interaction profile based on the chemical structure of this compound and common protein-ligand interactions.

Pharmacological Exploration and Mechanistic Insights Pre Clinical Focus

General Biological Activities and Therapeutic Prospects of Benzamide (B126) Scaffolds

The benzamide framework is a cornerstone in medicinal chemistry, recognized for its presence in a significant portion of top-selling pharmaceuticals. nanobioletters.com This scaffold's versatility allows for structural modifications that lead to a wide spectrum of pharmacological activities. Benzamide derivatives are integral to drugs with applications ranging from anti-arrhythmics and anti-convulsants to treatments for schizophrenia and gastrointestinal issues. researchgate.netdrugbank.com The amide group's ability to form hydrogen bonds is crucial for interacting with biological targets like enzymes and receptors. rsc.orgnih.gov Consequently, research continues to explore the therapeutic potential of novel benzamide derivatives across various disease categories.

The benzamide scaffold has proven to be a fertile ground for the development of potent antimicrobial agents. nanobioletters.comresearchgate.net These compounds have demonstrated a broad range of activities, including antibacterial and antifungal properties. nanobioletters.com The mechanism for some benzamide-based agents involves the disruption of bacterial membranes, a mode of action analogous to that of host-defense peptides which can be effective against multidrug-resistant strains. nih.govacs.org

Research has identified specific benzamide derivatives with significant efficacy against problematic pathogens. For instance, a class of benzamide inhibitors targeting the FtsZ protein, which is crucial for bacterial cell division, has shown potent activity against Staphylococcus aureus, including methicillin-resistant (MRSA) strains. nih.gov One such derivative, TXA707, was developed to resist metabolic attack while maintaining strong antistaphylococcal effects. nih.gov Another series of small molecules based on an acylated reduced amide scaffold displayed good potency against a panel of multidrug-resistant Gram-positive and Gram-negative bacteria. nih.gov

Table 1: Examples of Antimicrobial Activity in Benzamide Derivatives

Compound/Class Target Organism(s) Activity/Mechanism Reference(s)
Benzamide FtsZ Inhibitors (e.g., PC190723, TXA707) Staphylococcus aureus (including MRSA) Inhibit FtsZ protein, disrupting cell division. nih.gov
Acylated Reduced Amide Scaffold Multidrug-resistant Gram-positive and Gram-negative bacteria Disrupt bacterial membranes. nih.gov
N-Benzamide Derivatives (Compound 5a) B. subtilis, E. coli Zone of inhibition: 25 mm and 31 mm, respectively. MIC: 6.25 µg/mL and 3.12 µg/mL, respectively. nanobioletters.com
Salinomycin N-Benzyl Amides MRSA, MRSE, M. tuberculosis Potent antibacterial and tuberculostatic activity. nih.gov
Pyridine-Linked 1,2,4-Oxadiazole Benzamides (Compound 7h) Botrytis cinereal 90.5% inhibition. nih.gov

Benzamide derivatives have been recognized for their significant anti-inflammatory properties. researchgate.net Studies have shown that their mechanism of action can involve the inhibition of key inflammatory pathways. nih.gov For example, certain N-substituted benzamides, such as metoclopramide (MCA) and 3-chloroprocainamide (3-CPA), have been shown to inhibit the production of tumor necrosis factor-alpha (TNF-α) and can prevent lung edema in animal models. nih.gov

The anti-inflammatory effects of some benzamides are linked to their ability to inhibit the transcription factor NF-kappaB, a central regulator of both inflammation and apoptosis. nih.gov By inhibiting NF-kappaB, these compounds can down-regulate the expression of pro-inflammatory cytokines like TNF-α. nih.gov Other benzamide derivatives have been developed as dual inhibitors of cyclooxygenase-2 (COX-2) and Topoisomerase I (Topo I), targeting both inflammation and tumor progression, which are often closely linked processes. nih.gov A series of novel substituted benzamides related to Parsalmide were also evaluated for their in vitro activity on COX-1 and COX-2 and showed in vivo anti-inflammatory effects.

The benzamide scaffold is a prominent feature in a variety of anticancer agents. researchgate.net These derivatives exhibit cytotoxic activity against numerous human cancer cell lines through diverse mechanisms. rsc.orgnih.gov The structural versatility of benzamides allows for the design of compounds that can act as enzyme inhibitors, receptor antagonists, or agents that disrupt protein-protein interactions crucial for cancer cell survival. rsc.orgnih.gov

For instance, certain benzamide derivatives have been synthesized as aromatase inhibitors, showing potential against breast cancer cell lines like MCF-7 and MDA-MB-231. rsc.org One such compound, 6g, demonstrated promising activity with GI₅₀ values ranging from 11.35 μM to 15.77 μM against a panel of five different cancer cell lines. rsc.org Other studies have focused on 3,4,5-trihydroxy-N-alkyl-benzamides, derived from gallic acid, which have shown inhibitory effects on colon carcinoma HCT-116 cells. orientjchem.org The derivative 3,4,5-trihydroxy-N-hexyl benzamide was particularly potent with an IC₅₀ value of 0.07 µM. orientjchem.org Furthermore, some benzamides have been investigated for their ability to target melanin, showing potential for the diagnosis and therapy of melanoma. nih.gov

Table 2: Selected Anticancer and Cytotoxic Activities of Benzamide Derivatives

Compound/Derivative Class Cancer Cell Line(s) Notable Activity/Finding Reference(s)
1-(4-(benzamido)phenyl)-3-arylurea (Compound 6g) A-498 (renal), NCI-H23 (lung), MDAMB-231 (breast), MCF-7 (breast), A-549 (lung) GI₅₀ values between 11.35 and 15.77 μM. rsc.org
3,4,5-trihydroxy-N-hexyl benzamide HCT-116 (colon) IC₅₀ value of 0.07 µM. orientjchem.org
N-(phenylcarbamoyl)benzamide HeLa (cervical) Demonstrated higher cytotoxic effects than the reference drug hydroxyurea. researchgate.net
Salinomycin N-benzyl amides Drug-resistant human cancer cell lines Exhibited potent anticancer activity. nih.gov
Sulfamoyl benzamides (Compounds 5j and 5k) HeLa (cervical), MCF-7 (breast) Found to be the most active against HeLa and MCF-7 cells, respectively. dntb.gov.ua

Mechanistic Elucidation of N-[2-(diethylamino)ethyl]-4-nitrobenzamide Action

While specific molecular targets for this compound are not extensively detailed in the available literature, the broader benzamide class is known to interact with a diverse array of biological targets. This structural scaffold is found in drugs that antagonize dopamine D2 and D3 receptors, inhibit various enzymes, and modulate ion channel activity. drugbank.com

For example, the benzamide derivative Imatinib is a tyrosine kinase inhibitor, while others act as selective alpha-1 adrenergic antagonists or 5-HT4 receptor agonists. drugbank.com In the context of cancer, some benzamide analogs have been developed to target melanin, with research suggesting that the N-(2-diethylaminoethyl) moiety itself is a plausible pharmacophore responsible for this targeting. nih.govresearchgate.net Other research has focused on designing benzamide derivatives to disrupt specific protein-protein interactions, such as the interaction between postsynaptic density protein 95 (PSD95) and neuronal nitric oxide synthase (nNOS), which is a therapeutic strategy for ischemic stroke. nih.gov Additionally, substituted benzamide analogs have been a major focus in the development of allosteric activators for the human glucokinase (GK) enzyme, a key target in diabetes management. researchgate.net Given this wide range of known interactions for the benzamide scaffold, it is plausible that this compound may also interact with specific enzymes, receptors, or other protein targets, though further investigation is required for definitive characterization.

The nitro group (-NO₂) is a significant functional group in medicinal chemistry that can profoundly influence a molecule's biological activity. mdpi.comsvedbergopen.com It is a potent electron-withdrawing group that can alter the electronic distribution within a molecule, affecting its polarity and how it interacts with biological targets. mdpi.comnih.gov The nitro group can act as a pharmacophore, a part of a molecule's structure responsible for its pharmacological activity, by facilitating interactions with nucleophilic sites in proteins and imparting specific physiological effects. mdpi.com Nitro-containing compounds have demonstrated a wide range of activities, including antimicrobial, anti-inflammatory, and anticancer properties. mdpi.com

A key aspect of the pharmacology of many nitro-containing compounds is their metabolic activation within the body. mdpi.com The nitro group can undergo bioreduction, often by nitroreductase enzymes, to form reactive intermediates such as nitroso and hydroxylamine species, as well as free radicals. svedbergopen.comnih.gov These reactive intermediates are frequently responsible for the compound's therapeutic effect, for example, by covalently binding to DNA and causing cell death in microorganisms. nih.gov This bio-reductive metabolism means that many nitroaromatic compounds can function as prodrugs. svedbergopen.com While this metabolic activation is crucial for the efficacy of many nitro-drugs, it also highlights the dual nature of the nitro group, which can be considered both a pharmacophore and a potential toxicophore. mdpi.comnih.gov This metabolic pathway is a general mechanism for nitro compounds and is likely integral to the action of this compound. svedbergopen.comnih.gov

Contribution of the Diethylamino Moiety to Biological Interactions

The N-(2-diethylaminoethyl) portion of this compound is a significant contributor to its biological interactions, particularly in the context of targeting melanin. researchgate.net Research into benzamide analogs suggests that this specific side chain, rather than the aromatic ring, may function as a key pharmacophore responsible for melanin targeting. researchgate.net Benzamide derivatives have been identified as a versatile class of compounds with an affinity for melanomas. nih.govnih.gov The uptake mechanisms of these compounds into melanoma cells are complex and not fully elucidated, but are thought to involve direct melanin binding, participation in melanin biosynthesis pathways, or mediation by sigma (σ) receptors. nih.gov

In the development of related radiolabeled imaging agents, the lipophilic side chain, identical to the one in this compound, was intentionally kept constant while the aromatic structures were modified. nih.gov This strategy underscores the accepted importance of the diethylaminoethyl group for maintaining the desired pharmacological properties, such as high melanoma uptake. nih.gov The consistent use of this side chain across various analogs developed for melanoma imaging and therapy highlights its foundational role in the molecule's ability to engage with its biological target. nih.gov

Structure-Activity Relationship (SAR) Studies for Rational Compound Design

Effects of Substituents on the Aromatic Ring

The aromatic ring and its substituents are pivotal in defining the biological and pharmacokinetic properties of benzamide derivatives.

The Nitro Group: The nitro group at the 4-position of the benzamide ring is of particular significance. It is a strong electron-withdrawing group that can influence the molecule's interactions and pharmacokinetics. mdpi.com In medicinal chemistry, the nitro group is often incorporated into drug structures to enhance bioactivity and can act as a pharmacophore, imparting specific physiological effects. mdpi.com Nitro-containing compounds have demonstrated a wide range of activities, including antimicrobial and anti-cancer properties. mdpi.com However, the presence and position of the nitro group can also influence the mutagenic profile of a compound, a critical consideration in drug design. mdpi.com

Other Aromatic Modifications: SAR studies on related benzamide analogs have explored replacing the central benzene (B151609) ring with other aromatic or heteroaromatic structures to leverage the affinity of polycyclic aromatic compounds for melanin. nih.gov The goal of such modifications is often to improve affinity and pharmacological properties. nih.gov Studies on other compound classes have shown that substituents on the aromatic ring, such as a 4-fluorophenoxy group, can have an advantageous effect on biological activity compared to an unsubstituted phenoxy group. mdpi.com The arrangement and nature of substituents can also significantly impact mutagenic potency; for instance, the addition of a second nitro group has been shown to increase mutagenic potency in several classes of nitro-aromatic compounds. researchgate.net

ModificationObserved EffectCompound Class ExampleReference
Presence of 4-Nitro GroupActs as a pharmacophore, enhances bioactivity, influences pharmacokinetics.Nitro-aromatic drugs mdpi.com
Replacement of Benzene RingAlters affinity for biological targets like melanin.Iodobenzamide Analogs nih.gov
Addition of 4-Fluoro substituentCan increase biological activity compared to unsubstituted analogs.2-Phenoxybenzamides mdpi.com
Addition of a second Nitro GroupCan increase mutagenic potency.Nitrofluorenes, Nitropyrenes researchgate.net

Influence of the Amide Linker and Side Chain Modifications

The amide linker and the diethylaminoethyl side chain are critical for the molecule's stability, solubility, and interaction with its target.

Side Chain Modifications: The nature of the side chain significantly impacts selectivity and activity. Studies on related nitrobenzamide prodrugs have shown a lack of tolerance for charged side chains. sci-hub.box Increasing the length of an alkoxy side chain by a single carbon atom resulted in a loss of selectivity, indicating that the size and physicochemical properties of the side chain are finely tuned for optimal activity. sci-hub.box The diethylamino group itself provides a basic character, which can be crucial for forming interactions with biological targets.

Modification TypeSpecific ChangePotential ImpactCompound Class ExampleReference
Amide LinkerElaboration of N-alkyl groupIncreased serum stability.Uncialamycin Linker-Payloads nih.gov
Side ChainIncrease in chain lengthLoss of selectivity.4-Nitrobenzyl Carbamates sci-hub.box
Side ChainIntroduction of charged groupsReduced selectivity.4-Nitrobenzyl Carbamates sci-hub.box

Stereochemical Considerations and Impact on Biological Activity

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a fundamental aspect of chemistry that profoundly impacts a molecule's biological activity. Many biologically active molecules are chiral, meaning they exist as a pair of non-superimposable mirror images called enantiomers. mdpi.com

Enantiomers can have vastly different biological activities, toxicities, and pharmacokinetic profiles because biological systems, such as enzymes and receptors, are themselves chiral. researchgate.net This stereoselectivity can affect drug action, metabolism, and distribution. mdpi.com For example, in a study of 3-Br-acivicin isomers, only those with the "natural" (5S, αS) configuration showed significant antiplasmodial activity, suggesting that stereochemistry was critical for recognition by cellular transport systems. mdpi.com

While this compound itself is not chiral, the introduction of chiral centers through modification of its structure would necessitate a thorough evaluation of each stereoisomer. Molecular modeling can shed light on the structural and stereochemical requirements for efficient interaction with a biological target. mdpi.comresearchgate.net Understanding the stereochemistry of molecules is therefore critical for designing new, effective, and safe therapeutic agents.

Advanced Research Applications and Methodological Contributions

Utility as Biochemical Probes and Ligands in Receptor-Binding Assays

While N-[2-(diethylamino)ethyl]-4-nitrobenzamide itself is not extensively documented as a direct biochemical probe, its structural framework is integral to the design of ligands used in receptor-binding assays. These assays are a gold standard for measuring the affinity of a ligand for its target receptor. mdpi.com The core structure of this compound, a benzamide (B126) derivative, is a versatile scaffold for creating agents for molecular imaging and as inhibitors for various enzymes. chemicalbook.com

The true value of this compound in this context lies in its role as a precursor to its amino-derivative, procainamide (B1213733). The formation of ion-associate complexes with compounds like procainamide is crucial for understanding the interactions between bioactive molecules and receptors. researchgate.netnih.gov By modifying the core structure, researchers can develop a range of probes with varying affinities and specificities. Receptor-binding assays, which can be competitive, saturation, or kinetic, rely on such ligands to elucidate the binding characteristics (like K_i, B_max, and K_d values) of novel compounds. mdpi.comnih.gov The study of these interactions is fundamental in drug discovery and neuroscience research. nih.gov

Development of Radiolabeled Variants for Positron Emission Tomography (PET) Imaging Research

The benzamide scaffold, of which this compound is a member, has been a key focus in the development of radiolabeled compounds for molecular imaging, particularly for cancer. chemicalbook.com Specifically, radiolabeled analogs of N-(2-diethylaminoethyl)-4-iodobenzamide have been synthesized and evaluated for the imaging and therapy of melanoma. chemicalbook.commdpi.com

These radiolabeled benzamides can be tagged with positron-emitting isotopes, making them suitable for Positron Emission Tomography (PET) imaging. PET is a powerful, non-invasive imaging technique that allows for the visualization and quantification of metabolic processes and receptor distribution in the body. While whole-body PET imaging with [¹⁸F]FDG is a standard for detecting metastatic diseases, it has limitations in detecting smaller tumors. chemicalbook.commdpi.com This has driven the development of more specific radiotracers. The structural similarity of this compound to these successful imaging agents highlights its potential as a precursor for novel PET ligands, which could offer improved detection and staging of diseases like melanoma. mdpi.com

Applications in Advanced Analytical Methods (e.g., for Glycan Characterization)

A significant methodological contribution of this compound is its role as a precursor to a vital analytical reagent used in glycan characterization. The reduction of the nitro group on this compound yields 4-amino-N-[2-(diethylamino)ethyl]benzamide, also known as procainamide. ncats.io

Procainamide is widely used as a fluorescent labeling agent for N-linked glycans. google.com Glycans, which are carbohydrate structures attached to proteins, play critical roles in cellular function, and their analysis is crucial in the development of biotherapeutics. nih.gov However, glycans lack a natural chromophore, making their detection by conventional methods like UV difficult. nih.gov

To overcome this, glycans are cleaved from the protein and derivatized with a fluorescent tag. Procainamide is a highly effective tag because the tertiary amine group in its structure is readily protonated, significantly enhancing ionization efficiency in electrospray mass spectrometry. google.com This leads to a much higher abundance of doubly charged ions, greatly improving the sensitivity of detection. google.com This derivatization is a key step in methods like Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with fluorescence and mass spectrometry detection, which are considered standard for detailed glycan profiling.

Table 1: Comparison of Fluorescent Dyes for N-Glycan Labeling This table is interactive. You can sort the data by clicking on the column headers.

Feature Procainamide (from this compound) 2-Aminobenzamide (2-AB) InstantPC
Chemistry Reductive Amination Reductive Amination Activated Carbamate Chemistry
Key Advantage High ionization efficiency in MS Well-established standard Very rapid labeling time (1 min)
Detection Method HILIC-FLD, Mass Spectrometry HILIC-FLD, Mass Spectrometry HILIC-FLD, Mass Spectrometry

| Reference | google.com | nih.gov | |

Precursor Role in the Synthesis of Other Pharmacologically Active Agents (e.g., Procainamide, Nibentan, Niferidyl)

This compound is a key starting material or intermediate in the synthesis of several pharmacologically active compounds.

Procainamide: The most direct and well-documented synthetic application of this compound is its conversion to procainamide. ncats.io Procainamide is a Class IA antiarrhythmic agent used to treat cardiac arrhythmias. The synthesis simply involves the reduction of the 4-nitro group to a 4-amino group, fundamentally altering the molecule's pharmacological activity.

Nibentan: This compound is an antiarrhythmic agent. While direct synthesis from this compound is not explicitly detailed in the available literature, structurally related analogues of nibentan incorporate the N-(4-nitrophenyl) and 4-nitrobenzamide (B147303) moieties. mdpi.com For instance, (+/-)-N-[5-(diethylamino)-1-(4-nitrophenyl)pentyl]-4-nitrobenzamide hydrochloride has been synthesized and shown to have potent antifibrillatory activity, suggesting that the core structure of this compound is a key building block for this class of drugs. mdpi.com

Niferidyl: There is no readily available scientific literature from the searches conducted that describes this compound as a direct precursor in the synthesis of niferidyl.

The role of this compound as a precursor is summarized in the table below.

Table 2: Pharmacologically Active Agents Derived from this compound This table is interactive. You can sort the data by clicking on the column headers.

Target Compound Pharmacological Class Synthetic Role of Precursor
Procainamide Antiarrhythmic (Class IA) Direct precursor via reduction of the nitro group. ncats.io
Nibentan Analogues Antiarrhythmic Key structural component and potential precursor for analogues. mdpi.com

| Niferidyl | Not Available | Information not available in the searched literature. |

Conclusion and Future Research Trajectories

Synthesis of Current Academic Understanding on N-[2-(diethylamino)ethyl]-4-nitrobenzamide

This compound serves as a key precursor in the synthesis of its more widely studied amino derivative, 4-amino-N-[2-(diethylamino)ethyl]benzamide, commonly known as procainamide (B1213733). The synthesis of this compound is typically achieved through the acylation of N,N-diethylethylenediamine with a 4-nitrobenzoyl moiety.

One common synthetic route involves the reaction of 4-nitrobenzoyl chloride with N,N-diethylethylenediamine. mdpi.com This reaction is a straightforward nucleophilic acyl substitution where the primary amine of N,N-diethylethylenediamine attacks the carbonyl carbon of the acid chloride.

Alternatively, 4-nitrobenzoic acid can be used as the starting material. In this approach, the carboxylic acid is first activated to facilitate the amidation reaction. Common activating agents include N,N'-dicyclohexylcarbodiimide (DCC) or converting the carboxylic acid to an active ester, such as a succinimidyl ester. tandfonline.com The activated 4-nitrobenzoic acid derivative is then reacted with N,N-diethylethylenediamine to form the desired amide bond. tandfonline.com

Solid-phase synthesis strategies have also been developed for the creation of a library of procainamide analogues, where the initial steps involve chemistry with p-nitrobenzoic acid, indicating the formation of this compound on a solid support before the final reduction step. acs.org

The presence of the nitro group is crucial in these syntheses as it is a readily reducible functional group. The subsequent reduction of the nitro group to an amine yields procainamide, a well-known antiarrhythmic drug. tandfonline.com This transformation highlights the primary role of this compound as a synthetic intermediate.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 1664-52-4
Molecular Formula C13H19N3O3
Molecular Weight 265.31 g/mol
Appearance Not specified in literature
Solubility Not specified in literature

Emerging Research Directions and Unaddressed Questions

While the role of this compound as a precursor to procainamide is well-established, its own biological activities remain largely unexplored. This presents a significant unaddressed area in the scientific literature. The broader class of nitrobenzamides, however, has been investigated for various pharmacological effects. For instance, certain nitrobenzamide derivatives have been reported to possess anticonvulsant activity. acs.org Additionally, nitro-containing compounds are a well-known class of antimicrobials, with their mechanism of action often involving the reduction of the nitro group to generate reactive nitrogen species that are toxic to microorganisms. nih.gov

A key research question is whether this compound itself possesses any intrinsic biological activity. Given the known activities of other nitroaromatic compounds, it would be pertinent to investigate its potential antimicrobial, anticonvulsant, or even cytotoxic properties. Such studies would clarify whether the compound is merely a synthetic tool or if it holds untapped therapeutic potential.

Furthermore, the N-[2-(diethylamino)ethyl]benzamide scaffold is a recognized pharmacophore for targeting melanin, which has led to the development of radiolabeled analogues for the imaging and therapy of melanoma. nih.govnih.gov In these applications, the 4-position of the benzamide (B126) ring is typically substituted with a radioisotope such as iodine-125 or fluorine-18. nih.govnih.gov While the 4-nitro derivative has not been the primary focus for this application, understanding its interaction with melanin could provide valuable insights for the design of new melanoma-targeting agents.

Potential for Further Development as a Lead Compound in Medicinal Chemistry

The existing body of research on related compounds suggests several avenues for the potential development of this compound as a lead compound. A lead compound is a chemical compound that has pharmacological or biological activity likely to be therapeutically useful, but may still have suboptimal structure and requires modification to improve its properties.

The primary potential lies in its role as a versatile chemical scaffold. The nitro group can be chemically modified in numerous ways beyond simple reduction. For example, it can be partially reduced to a hydroxylamine or a nitroso group, or it can be involved in various coupling reactions. Each of these modifications could lead to a new class of compounds with distinct biological profiles.

The N-[2-(diethylamino)ethyl]benzamide core structure is a proven entity for targeting melanin. nih.gov Future research could explore whether modifications of the 4-nitro group, while retaining the core structure, could lead to non-radioactive therapeutic agents for melanoma. For example, the nitro group could be used as a handle to attach cytotoxic payloads or other functional moieties.

The exploration of this compound and its derivatives as antimicrobial agents is another promising direction. The combination of the nitroaromatic system with the diethylaminoethyl side chain could lead to compounds with novel mechanisms of action or improved pharmacokinetic properties compared to existing nitro-based antibiotics. nih.gov

Q & A

Basic Research Question

  • ¹H NMR :
    • Aromatic protons (δ 7.5–8.5 ppm: nitrobenzamide ring).
    • Diethylaminoethyl chain: δ 2.5–3.5 ppm (CH₂N), 1.0–1.5 ppm (CH₃ of diethyl groups) .
  • ¹³C NMR :
    • Carbonyl (C=O) at ~165–170 ppm.
    • Nitro group adjacent carbons deshielded (~125–140 ppm) .
  • Mass Spectrometry (MS) :
    • Molecular ion peak at m/z 293.3 (C₁₃H₁₇N₃O₃⁺) with fragmentation patterns confirming the diethylaminoethyl and nitrobenzamide moieties .

What are the common side reactions during synthesis, and how can they be mitigated?

Advanced Research Question

  • Acyl Chloride Hydrolysis : Competing reaction with moisture; use anhydrous solvents and controlled atmosphere (N₂/Ar) .
  • Incomplete Amidation : Excess amine (1.2–1.5 eq) drives reaction to completion .
  • Byproduct Formation :
    • N-acylation of tertiary amine (rare due to steric hindrance).
    • Monitor via TLC (silica gel, ethyl acetate/hexane) to detect intermediates .
      Mitigation : Post-reaction washes (dilute HCl, Na₂CO₃) remove unreacted reagents .

How does the nitro group influence the compound’s reactivity in further derivatization?

Advanced Research Question
The nitro group is electron-withdrawing, directing electrophilic substitution to the meta position. Key transformations:

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) or NaBH₄/Cu converts nitro to amine, enabling conjugation (e.g., diazotization) .
  • Nucleophilic Aromatic Substitution : Limited due to deactivation; requires strong nucleophiles (e.g., thiols) under high temperatures .
    Applications : Nitro-to-amine conversion creates probes for bioactivity studies or fluorescent tagging .

What strategies resolve contradictions in reported biological activity data for similar nitrobenzamide derivatives?

Advanced Research Question
Discrepancies in bioactivity (e.g., antimicrobial vs. inert) arise from:

  • Assay Conditions : Variations in cell lines, concentrations, or solvent carriers (DMSO vs. aqueous buffers) .
  • Structural Analogues : Minor substituent changes (e.g., trifluoromethyl vs. nitro) drastically alter lipophilicity and target binding .
    Resolution :
    • Standardize assays (e.g., CLSI guidelines for antimicrobial testing).
    • Perform SAR studies to isolate critical functional groups .

What computational methods predict the pharmacokinetic properties of this compound?

Advanced Research Question

  • Lipophilicity (LogP) : Predicted ~2.1 (diethylaminoethyl enhances solubility; nitro reduces it) .
  • Metabolic Stability : Nitro groups are metabolically resistant; tertiary amine may undergo N-dealkylation .
  • Tools : Use SwissADME or ADMET Predictor™ to model absorption, BBB penetration, and CYP450 interactions. Validate with in vitro assays (e.g., microsomal stability) .

How can the compound’s potential as a radiopharmaceutical precursor be evaluated?

Advanced Research Question

  • Radiolabeling : Substitute nitro with ¹⁸F via nucleophilic aromatic substitution (requires electron-deficient aromatic rings) .
  • In Vivo Tracking : Use PET imaging to assess biodistribution (e.g., coupling with ⁶⁸Ga for tumor targeting) .
    Challenges : Nitro group’s strong electron-withdrawing effect may hinder direct fluorination; consider nitro-to-amine conversion followed by ¹⁸F labeling .

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[2-(diethylamino)ethyl]-4-nitrobenzamide
Reactant of Route 2
Reactant of Route 2
N-[2-(diethylamino)ethyl]-4-nitrobenzamide

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